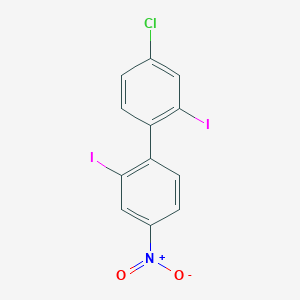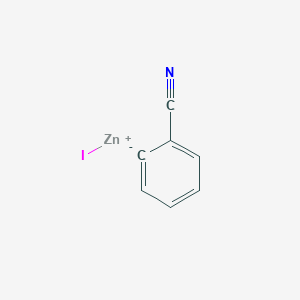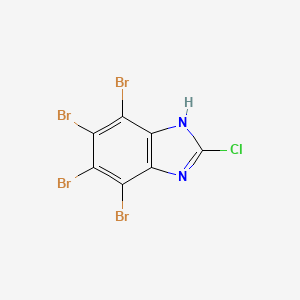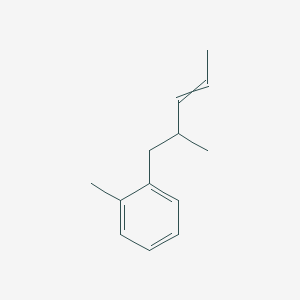![molecular formula C25H47N3O8Si2 B14260421 N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide CAS No. 213414-84-7](/img/structure/B14260421.png)
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Métodos De Preparación
The synthesis of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide typically involves the condensation reactions of pyridine-2,6-dicarboxylic acid or its derivatives with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide involves its ability to form stable complexes with metal ions. The compound’s triethoxysilyl groups can interact with various surfaces, enhancing its binding affinity and stability. This interaction can lead to the formation of highly stable and reactive species, which can be utilized in various catalytic and sensing applications .
Comparación Con Compuestos Similares
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is unique due to its triethoxysilyl groups, which provide enhanced binding affinity and stability compared to other pyridine-2,6-dicarboxamide derivatives. Similar compounds include:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Known for its coordination chemistry applications.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Used in the formation of metal complexes.
2,6-Bis(pyridine-2-carboxamido)pyridine: Another derivative with applications in coordination chemistry.
Propiedades
Número CAS |
213414-84-7 |
|---|---|
Fórmula molecular |
C25H47N3O8Si2 |
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
2-N,6-N-bis(3-triethoxysilylpropyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H47N3O8Si2/c1-7-31-37(32-8-2,33-9-3)20-14-18-26-24(29)22-16-13-17-23(28-22)25(30)27-19-15-21-38(34-10-4,35-11-5)36-12-6/h13,16-17H,7-12,14-15,18-21H2,1-6H3,(H,26,29)(H,27,30) |
Clave InChI |
CRLRBJRTTODRGM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)C1=NC(=CC=C1)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


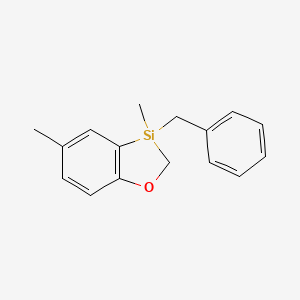
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
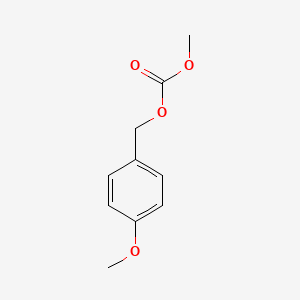
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)


![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)

![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
